![molecular formula C6H12N4 B2969876 N-[(3-甲基三唑-4-基)甲基]乙胺 CAS No. 1597300-38-3](/img/structure/B2969876.png)

N-[(3-甲基三唑-4-基)甲基]乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

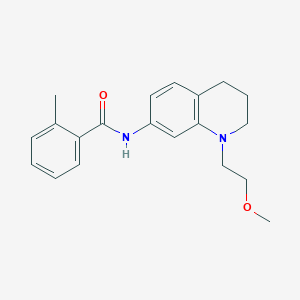

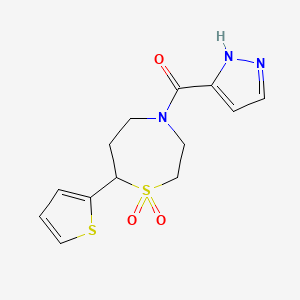

“N-[(3-Methyltriazol-4-yl)methyl]ethanamine” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves designing, synthesizing, and characterizing a series of novel triazole-based compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of triazole compounds is determined using single crystal X-ray diffraction . Theoretical and experimental results are compared to ensure compatibility . The geometric parameters from both investigation techniques are quite compatible .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .科学研究应用

DNA 结合和 Cu(II) 配合物的细胞毒性研究

三齿配体的 Cu(II) 配合物,包括 N-[(3-甲基三唑-4-基)甲基]乙胺衍生物,已被合成和表征。这些配合物表现出良好的 DNA 结合倾向,表明它们在 DNA 相互作用研究和分子生物学工具中的潜在应用。这些配合物还对各种癌细胞系表现出细胞毒性,表明它们在开发新型抗癌剂中的潜在用途 (Kumar 等,2012)。

针对 COVID-19 主要蛋白酶的抗病毒活性

N-[(3-甲基三唑-4-基)甲基]乙胺衍生物被研究了针对冠状病毒(COVID-19)主要蛋白酶的抗病毒活性,显示出良好的对接分数。这项研究突出了这些化合物在设计抑制剂以对抗 COVID-19 中的潜在应用,强调了它们在新发传染病药物发现中的重要性 (Rashdan 等,2021)。

点击化学在药物发现中的应用

点击化学的应用,特别是涉及三唑形成(如 N-[(3-甲基三唑-4-基)甲基]乙胺中发现的三唑形成),在药物发现中的意义越来越重要。这些反应用于合成用于药物开发的生物偶联物,突出了 N-[(3-甲基三唑-4-基)甲基]乙胺结构在创造新疗法中的效用 (Kolb & Sharpless,2003)。

MRI 造影剂

对 GdDO3A 型双大环配合物(包括 N-[(3-甲基三唑-4-基)甲基]乙胺的衍生物)作为潜在的“智能”磁共振成像 (MRI) 造影剂的研究已经进行。探索了这些配合物对 Ca2+ 离子的敏感性,以开发先进的 MRI 造影剂,这些造影剂可以为诊断目的提供更详细和更精确的成像 (Mishra 等,2008)。

作用机制

The mode of action of triazole derivatives generally involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact targets and mode of action can vary widely depending on the specific structure of the compound and its functional groups .

The pharmacokinetics of triazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .

The action environment, including factors such as pH, temperature, and presence of other substances, can influence the stability, efficacy, and action of the compound .

未来方向

属性

IUPAC Name |

N-[(3-methyltriazol-4-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-7-4-6-5-8-9-10(6)2/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOPPJKVWGIQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=NN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2969794.png)

![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)

![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2969815.png)